molecular formula C10H12ClN3O6S2 B1617627 Carmetizide CAS No. 42583-55-1

Carmetizide

Cat. No.: B1617627
CAS No.: 42583-55-1
M. Wt: 369.8 g/mol
InChI Key: PFRBORHNFYMVOA-UHFFFAOYSA-N
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Description

Carmetizide is a useful research compound. Its molecular formula is C10H12ClN3O6S2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

42583-55-1

Molecular Formula

C10H12ClN3O6S2

Molecular Weight

369.8 g/mol

IUPAC Name

methyl 6-chloro-2-methyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylate

InChI

InChI=1S/C10H12ClN3O6S2/c1-14-9(10(15)20-2)13-6-3-5(11)7(21(12,16)17)4-8(6)22(14,18)19/h3-4,9,13H,1-2H3,(H2,12,16,17)

InChI Key

PFRBORHNFYMVOA-UHFFFAOYSA-N

SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)C(=O)OC

Canonical SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)C(=O)OC

Origin of Product

United States

Biological Activity

Carmetizide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is an N-substituted carbazole derivative, a class known for various pharmacological properties. The compound has been synthesized and studied for its potential applications in treating several diseases, particularly cancer and neurodegenerative disorders.

This compound exhibits its biological activity through multiple mechanisms:

  • Antitumor Activity : Research indicates that this compound and its derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, it has been shown to target Pim-kinases, which are overexpressed in various cancers, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Neuroprotective Effects : Studies have demonstrated that this compound can promote neurogenesis and protect against neuronal apoptosis. It enhances the survival of newborn neurons in the hippocampus, which is crucial for cognitive functions .
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps mitigate oxidative stress—a contributing factor in numerous chronic diseases including cancer and neurodegeneration .

Case Study 1: Anticancer Properties

A study conducted by Akue-Gedu et al. explored the antiproliferative effects of various N-substituted carbazoles, including this compound. The results showed that this compound had an IC50 value in the nanomolar range against several human cancer cell lines, indicating potent anticancer activity. Specifically, it demonstrated effective inhibition against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) with minimal inhibitory concentration (MIC) values ranging from 8-20 µM .

Case Study 2: Neuroprotective Effects

In a separate investigation by Pieper et al., this compound was evaluated for its neurogenic effects in NPAS3 deficit mice. The findings revealed that this compound significantly increased hippocampal neurogenesis and improved cognitive functions in these models, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Therapeutic Application Reference
AntitumorInhibition of Pim-kinasesCancer treatment
NeuroprotectionPromotion of neurogenesisNeurodegenerative disorders
AntioxidantReduction of oxidative stressChronic disease prevention

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